molecular formula C9H15NO3 B1199173 Hexahydrohippurate CAS No. 32377-88-1

Hexahydrohippurate

Cat. No.: B1199173
CAS No.: 32377-88-1
M. Wt: 185.22 g/mol
InChI Key: ROXXNENGCGLRSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hexahydrohippuric acid can be synthesized through the reaction of cyclohexane carboxylic acid with glycinamide. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of glycinamide .

Industrial Production Methods: While specific industrial production methods for hexahydrohippuric acid are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The reaction conditions, such as temperature and solvent choice, can be optimized to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: Hexahydrohippuric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexane carboxylic acid derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Metabolomics

Hexahydrohippurate has been identified as a significant biomarker in metabolomic studies, particularly in differentiating vaccination statuses in veterinary medicine.

  • Case Study: Bovine Respiratory Disease
    A study demonstrated the potential of plasma metabolite profiling to differentiate between vaccinated and non-vaccinated cattle following viral challenges. The research indicated that levels of this compound were significantly elevated in non-vaccinated animals from days 6 to 20 post-infection, suggesting its role as a biomarker for immune response and disease status during outbreaks of Bovine Respiratory Disease (BRD) .
Metabolite Vaccination Status Days Post-Infection Significance
This compoundNon-vaccinated6-20Elevated levels indicate disease progression

Toxicology and Environmental Monitoring

This compound is also relevant in toxicological assessments, particularly concerning the metabolism of certain drugs and environmental pollutants.

  • Application in Toxicology
    Research has indicated that this compound can serve as a metabolite marker for assessing exposure to specific toxic substances. Its presence in biological samples can provide insights into the metabolic pathways involved in detoxification processes .

Veterinary Medicine

In veterinary medicine, this compound is utilized to monitor health status and treatment outcomes in livestock.

  • Diagnostic Applications
    The elevation of this compound levels can be indicative of stress or adverse health conditions in animals. This application is crucial for developing diagnostic tools that help veterinarians assess the health status of livestock during disease outbreaks or after vaccinations .

Clinical Research

While less common, this compound's role in human clinical research is emerging, particularly in pharmacokinetics.

  • Pharmacokinetic Studies
    This compound has been studied for its pharmacokinetic properties, particularly how it behaves in the human body after administration of certain drugs. Understanding its metabolism can help optimize drug formulations and improve therapeutic outcomes .

Mechanism of Action

Hexahydrohippuric acid exerts its effects primarily through its antibacterial activity. It disrupts bacterial cell wall synthesis by interfering with the enzymes involved in peptidoglycan formation. This leads to the weakening of the bacterial cell wall and eventual cell lysis . The molecular targets include enzymes such as transpeptidases and carboxypeptidases, which are crucial for bacterial cell wall integrity.

Comparison with Similar Compounds

Hexahydrohippuric acid is unique due to its specific structure and metabolic origin. Similar compounds include:

These compounds share some structural features but differ in their metabolic pathways and specific applications, highlighting the uniqueness of hexahydrohippuric acid.

Biological Activity

Hexahydrohippurate, also known as cyclohexanoylglycine, is a metabolite derived from the metabolism of certain compounds in herbivores and has garnered attention in various fields, including veterinary medicine and metabolomics. This article explores the biological activity of this compound, focusing on its role as a biomarker, its implications in immune response, and its potential applications in diagnostics.

Overview of this compound

This compound is formed through the conjugation of cyclohexanecarboxylic acid with glycine. It is primarily excreted in urine and has been identified as a significant metabolite in various animal studies. Its presence in plasma and urine makes it a candidate for use as a biomarker in health and disease assessment.

1. Metabolomic Profiling

Recent studies have highlighted the role of this compound in differentiating vaccination status in animals. For instance, research demonstrated that levels of this compound were significantly elevated in non-vaccinated animals from days 6 to 20 post-infection (p.i.) following a viral challenge. This elevation suggests that this compound may reflect alterations in metabolic pathways associated with immune responses during viral infections .

2. Immune Response Indicator

The increase in this compound levels in non-vaccinated animals correlates with changes in immune response mechanisms. Specifically, it has been noted that elevated levels may indicate a shift from innate to adaptive immune responses, potentially serving as a marker for assessing the health status of infected animals .

Case Study 1: Viral Challenge in Calves

A study investigated the metabolomic profiles of calves vaccinated against Bovine Parainfluenza Virus type 3 (BPI3V). The analysis revealed that this compound levels were significantly higher in non-vaccinated calves compared to their vaccinated counterparts at multiple time points post-infection. This finding underscores its potential utility as a diagnostic marker to differentiate between vaccinated and non-vaccinated states during disease outbreaks .

Case Study 2: Metabolomics Analysis

In another study focusing on viral therapeutics, this compound was identified among various metabolites whose levels fluctuated significantly based on vaccination status. The study utilized advanced analytical techniques such as Principal Component Analysis (PCA) to demonstrate clear separation between metabolite profiles of vaccinated and non-vaccinated animals, with this compound being one of the key differentiators .

Data Table: Comparative Plasma Levels of this compound

Time Point (Days p.i.)Non-Vaccinated (Mean ± SD)Vaccinated (Mean ± SD)
0LowLow
6ElevatedLow
14ElevatedModerate
20ElevatedLow

Note: SD = Standard Deviation; p.i. = post-infection.

Implications for Diagnostics

The ability to measure this compound levels could provide valuable insights into the health status of animals during viral outbreaks. Its role as an indicator of immune response dynamics makes it a promising candidate for inclusion in diagnostic panels aimed at monitoring animal health.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways involving hexahydrohippurate, and how can researchers trace these pathways experimentally?

this compound is synthesized via glycine conjugation of cyclohexanecarboxylate intermediates, primarily through the benzoate-hippurate pathway. To trace these pathways, researchers can employ isotopic labeling (e.g., 13C^{13}\text{C}-labeled precursors) combined with mass spectrometry to track metabolite flux. Enzyme activity assays (e.g., glycine N-acyltransferase) and knockout microbial models can further validate pathway dependencies .

Q. How does microbial metabolism influence this compound production in herbivores?

Microbial activity in the rumen or gut is critical for this compound synthesis. Researchers can use germ-free animal models or antibiotic-treated cohorts to isolate microbial contributions. Metagenomic sequencing of microbial communities paired with metabolomic profiling can identify key microbial species and enzymes (e.g., acyltransferases) driving production .

Q. What experimental models are suitable for studying this compound's cellular effects?

In vitro models (e.g., immune cell lines, hepatocytes) allow controlled assessment of oxidative stress and metabolic modulation. For in vivo studies, rodents or ruminants are common, with dose-response experiments to evaluate immune modulation. Techniques like flow cytometry (for immune markers) and redox-sensitive fluorescent probes are recommended .

Advanced Research Questions

Q. How can contradictory findings on this compound's role in oxidative stress be resolved?

Contradictions may arise from differences in dosage, species-specific responses, or assay conditions. Researchers should:

  • Replicate studies across multiple models (e.g., cell lines, animal species).
  • Standardize oxidative stress markers (e.g., glutathione levels, ROS assays).
  • Control for confounding factors like diet-induced microbiome shifts .

Q. What methodologies optimize dosage determination for this compound in animal studies?

Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish dose-response curves. Measure plasma/tissue concentrations via LC-MS and correlate with phenotypic outcomes (e.g., immune cell counts, metabolic flux analysis). Threshold effects can be identified using segmented regression analysis .

Q. How can researchers validate this compound's subcellular localization and its functional implications?

Subcellular fractionation followed by LC-MS/MS quantitation isolates organelle-specific localization. Fluorescence tagging (e.g., GFP fusion proteins) in live cells enables real-time tracking. Functional assays (e.g., mitochondrial respiration rates) in localized vs. global knockout models clarify compartment-specific roles .

Q. Methodological & Analytical Considerations

Q. What are best practices for ensuring this compound's stability in long-term experiments?

Conduct stability studies under varying conditions (pH, temperature, light). Use cryopreservation (-80°C with desiccants) and periodic LC-MS validation to monitor degradation. Include internal standards (e.g., deuterated analogs) during sample preparation to correct for analyte loss .

Q. How should researchers address variability in this compound levels due to dietary factors?

Implement controlled feeding trials with standardized diets. Use metabarcoding to profile gut microbiota and correlate with this compound levels. Mixed-effects statistical models can account for inter-individual variability .

Q. What strategies enhance reproducibility in this compound studies?

  • Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles.
  • Publish detailed protocols (e.g., in supplemental materials) covering synthesis, dosing, and assay conditions.
  • Use open-source tools like GNPS for metabolomic data sharing .

Q. Data Interpretation & Reporting

Q. How can meta-analyses resolve discrepancies in this compound's reported biological effects?

Aggregate datasets from public repositories (e.g., MetaboLights) and apply heterogeneity tests (e.g., I² statistic). Stratify analysis by experimental design (e.g., in vitro vs. in vivo). Machine learning tools (e.g., Random Forest) can identify key variables (e.g., dosage, model system) driving divergent outcomes .

Q. What are the ethical considerations for this compound research involving animal models?

Follow ARRIVE guidelines for experimental design and reporting. Minimize animal numbers via power analysis and use non-invasive sampling (e.g., urine collection). Obtain approval from institutional animal care committees, citing alternatives like in silico modeling where feasible .

Q. Tables for Key Reference

Parameter Recommended Method Citation
Metabolic Pathway Tracing13C^{13}\text{C}-isotope + LC-MS
Microbial ContributionGerm-free models + metagenomics
Oxidative Stress AssaysRedox-sensitive fluorescent probes
Stability TestingLC-MS with deuterated internal standards

Properties

IUPAC Name

2-(cyclohexanecarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXXNENGCGLRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186093
Record name Hexahydrohippurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32377-88-1
Record name Hexahydrohippurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032377881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexahydrohippurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXAHYDROHIPPURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QEB8PUK0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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